molecular formula C11H8F6OS B14044515 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14044515
M. Wt: 302.24 g/mol
InChI Key: NGNSQPHRJZIQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS It is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one group. One common method involves the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and trifluoromethylthio groups on the phenyl ring, which can significantly impact its chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-8(18)6-4-3-5-7(10(12,13)14)9(6)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

NGNSQPHRJZIQFM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.